Amrubicinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amrubicinol is a diastereoisomeric mixture resulting from the formal reduction of the acetyl group at position 9 of amrubicin to the corresponding 1-hydroxyethyl group. The active metabolite of amrubicin in lung cancer patients. It has a role as a topoisomerase II inhibitor, an antineoplastic agent and an apoptosis inducer. It is a diastereoisomeric mixture, a member of tetracenes, a secondary alcohol and a quinone. It derives from an amrubicin.
Scientific Research Applications
Additive Effects with Cisplatin
Amrubicinol, when used in combination with cisplatin, has shown additive effects on lung cancer cell lines. This combination has been effective both simultaneously and sequentially. High concentrations of cisplatin enhance the topoisomerase II inhibitory activity of this compound, potentially leading to additive interactions between these drugs in lung cancer treatment (Yamauchi et al., 2002).
Role of P-glycoprotein in Cellular Accumulation and Cytotoxicity
Studies have shown that P-glycoprotein plays a significant role in the cellular accumulation and cytotoxicity of this compound. This finding indicates that the antitumor effect of amrubicin could be influenced by the expression level of P-glycoprotein in lung cancer cells, affecting the intracellular pharmacokinetics of amrubicin and this compound (Hira et al., 2008).
Amphiregulin as a Resistance Factor
Research has identified amphiregulin as a novel factor contributing to resistance against this compound in lung cancer cells. This discovery offers insights into the mechanisms underlying resistance to this agent and potential strategies for overcoming it in cancer therapy (Tokunaga et al., 2017).
Apoptosis Induction in Tumor Cells
Amrubicin and this compound have been shown to induce apoptosis in human tumor cells, mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential. This suggests a potential pathway through which this compound exerts its antitumor effects (Hanada et al., 2006).
Pharmacokinetic Studies
Several studies have been conducted to understand the pharmacokinetics of amrubicin and its active metabolite, this compound, in patients with lung cancer. These studies provide crucial data on the absorption, distribution, metabolism, and excretion of amrubicin and this compound, essential for optimizing dosage and administration strategies (Matsunaga et al., 2006).
Properties
Molecular Formula |
C25H27NO9 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(7S,9S)-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15+,16-,17-,25-/m0/s1 |
InChI Key |
HSDGDISMODBEAN-UPOFGPJLSA-N |
Isomeric SMILES |
CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N)O |
SMILES |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |
Canonical SMILES |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |
Synonyms |
amrubicinol amrubicinol hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.